5-(3-Indolylmethylene)barbituric acid
Description
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSIVDOUKDCAG-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)NC3=O)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)NC3=O)O)/C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5-(3-Indolylmethylene)barbituric acid can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of 3-indolylmethylmalonic ester with urea in the presence of lithium methoxide in monoglyme (1,2-di-methoxyethane).
Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of this compound using palladium or Raney nickel as catalysts.
Chemical Reactions Analysis
5-(3-Indolylmethylene)barbituric acid undergoes various chemical reactions:
Scientific Research Applications
5-(3-Indolylmethylene)barbituric acid and its derivatives exhibit a wide range of applications, particularly in the development of anti-cancer and anti-inflammatory agents . These compounds, which combine indole and barbituric acid structures, have demonstrated promising biological activities .
Scientific Research Applications
Anti-cancer Agents:
- NPM1 Inhibitors: Certain 1-benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives have been identified as inhibitors of nucleophosmin 1 (NPM1), a protein targeted in cancer therapy . In particular, compounds 7i , 7j , and 7k have shown potent growth inhibition against a panel of 60 human cancer cell lines .
- Anti-leukemic Agents: 1-benzyl-2-methyl-3-indolylmethylene barbituric acid analogues have been identified as potential anti-leukemic agents .
- Antitumor Activity: Indole-3-carbaldehyde-based barbituric acid derivatives exhibit antitumor activities against various human cancer cell lines, including prostate cancer (DU145), Dwivedi (DWD), and breast cancer (MCF7) . Specifically, compound 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2b) demonstrates moderate anticancer activity .
Anti-inflammatory Effects:
- Inhibition of Liver Fibrosis: A specific barbituric acid derivative, BA-5, has shown antifibrotic effects on liver fibrosis by blocking both transforming growth factor-β1 (TGF-β1) and lipopolysaccharide (LPS)-induced NF-κB signaling pathways . BA-5 treatment inhibited α-SMA, collagen1a2, and phosphorylated smad2/3 expression in hepatic stellate cells (HSCs) . It also reversed the LPS-induced reduction in BAMBI protein and decreased IκBα and NF-κB phosphorylation in HSCs .
Antimicrobial Research:
Other Applications:
- Indole derivatives, which form the basis of indolylmethylene barbituric acid compounds, have demonstrated diverse biological activities, including antimalarial, antibacterial, anti-HIV, and antifungal properties . They also possess photo-responsive activity, making them useful in light-emitting electrochemical cells and solid-state lasers .
Mechanism of Action
The mechanism of action of 5-(3-Indolylmethylene)barbituric acid involves its interaction with various molecular targets. The compound’s effects are primarily due to its ability to form stable complexes with solvents and its participation in hydrogenation and condensation reactions .
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Solubility
Pyrazole-Substituted Barbiturates :
- Compound 7c (5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)barbituric acid) exhibits potent mPGES-1 inhibition (IC₅₀ = 41 ± 5 nM) due to hydrophobic interactions with the enzyme’s active site. The shorter butyl side chain (R2) enhances activity compared to longer chains (e.g., octyl in 7e), which sterically hinder binding .
- Thiobarbituric Acid Derivatives : Replacing the carbonyl oxygen (Y=O) with sulfur (Y=S) reduces water solubility but can enhance potency. For example, 14f (2,4-thiazolidinedione N-acetic acid derivative) achieves IC₅₀ = 36 ± 11 nM against mPGES-1 via hydrogen bonding with R52 and H53 residues, outperforming oxygen-based analogs .
Aryl-Substituted Barbiturates :
- 5-(2-Thienylidene)barbituric Acid : The thiophene group modifies electronic conjugation, but its bioactivity remains underexplored compared to indole derivatives .
- 5-(4-Formylphenyl)barbituric Acid : The electron-withdrawing formyl group creates a push-pull system, enhancing UV/Vis absorption. This property is leveraged in synthesizing extended π-systems for optoelectronic applications .
Indole-Based Hybrids :
- N-Benzylindole-Thiobarbituric Acids (e.g., compound 3c): Display broad-spectrum anticancer activity, with >60% growth inhibition in 8/60 human cancer cell lines at 10⁻⁵ M. Substituents on the benzyl group (e.g., 4-Cl, 3-NO₂) significantly enhance cytotoxicity .
- 2-Methyl-5-((1-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-triones (e.g., 7a–7l): These derivatives show melting points >300°C and >99% purity, with anti-proliferative activity linked to NPM1 (nucleophosmin 1) inhibition .
Pharmacological Profiles
Molecular Interactions
- Hydrogen Bonding : Barbituric acid derivatives (Y=O) form hydrogen bonds with S127 in mPGES-1, while thiobarbituric analogs (Y=S) interact via sulfur with hydrophobic pockets .
- Hydrophobic Effects : Bulky substituents (e.g., octyl in 7e) reduce binding affinity, whereas compact groups (e.g., butyl in 7c) optimize fit within enzyme cavities .
- Tautomerism: The enol form of 5-(4-formylphenyl)barbituric acid enables conjugation with electron-deficient aryl groups, critical for charge-transfer applications .
Biological Activity
5-(3-Indolylmethylene)barbituric acid is a derivative of barbituric acid that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound combines the structural features of barbituric acid and indole, leading to unique properties that warrant detailed exploration.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Various studies have shown its cytotoxic effects against multiple cancer cell lines:
- In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of leukemia cells, suggesting its potential as an anticancer agent .
- A series of hybrid compounds containing barbituric acid derivatives have been evaluated for their antiproliferative effects against human cancer cell lines such as BEL-7402, MCF-7, and HCT-116. Some synthesized compounds exhibited potent antiproliferative effects, with selectivity for cancer cells over normal cells .
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Notable Activity |
|---|---|---|---|
| This compound | MCF-7 | Not specified | Cytotoxic effects |
| Hybrid Compound 3s | BEL-7402 | 4.02 | High selectivity for cancer cells |
The specific mechanism of action for this compound remains largely unexplored. However, molecular docking studies suggest its potential to interact with various biological targets, including enzymes like urease, indicating its role as an enzyme inhibitor . Further research is required to elucidate the precise biochemical pathways involved.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds that exhibit notable biological activities. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid | Barbituric Acid Derivative | Anticancer activity |
| 2-Methyl-5-benzylindole-3-carboxaldehyde | Indole Derivative | Antitumor properties |
| 4-Thiobarbituric Acid | Barbiturate | Antioxidant properties |
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study evaluated various barbituric acid derivatives against different human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity, underscoring the therapeutic potential of these compounds .
- Photochemical Synthesis : Another investigation focused on synthesizing indole-based barbituric acid derivatives under photochemical conditions, revealing moderate anticancer activity across several tested cell lines .
- Structure-Activity Relationship (SAR) : Research into the SAR of thioxopyrimidine derivatives compared to oxopyrimidine derivatives indicated that modifications in structure could enhance anticancer activity, emphasizing the importance of chemical structure in biological efficacy .
Q & A
Q. What are the standard synthetic routes for preparing 5-(3-Indolylmethylene)barbituric acid derivatives?
Methodological Answer: The synthesis typically involves alkylation or condensation reactions. For indole-substituted derivatives, alkylation of barbituric acid with gramine (3-dimethylaminomethylindole) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a validated approach. This method yields 5-skatyl (indolylmethyl) barbiturates with moderate to high efficiency . Alternatively, Knoevenagel condensation between barbituric acid and indole-3-carbaldehyde derivatives under acidic or basic conditions can form the methylidene bridge. Solvent choice (e.g., ethanol or acetic acid) and temperature (60–80°C) critically influence reaction yields .
Key Data:
Q. How can spectroscopic techniques characterize this compound derivatives?
Methodological Answer:
- FT-IR: C=O stretching vibrations of the barbiturate core appear at 1700–1750 cm⁻¹, while indole N–H stretches are observed near 3400 cm⁻¹. The methylidene bridge (C=CH) shows absorption at 1600–1650 cm⁻¹ .
- ¹H/¹³C NMR: The indole protons (H-2 and H-4) resonate at δ 7.1–7.5 ppm, and the methylidene proton appears as a singlet at δ 8.2–8.5 ppm. Carbonyl carbons of the barbiturate ring are typically deshielded (δ 165–175 ppm) .
- X-ray Crystallography: Used to confirm stereochemistry and intramolecular hydrogen bonding between the barbiturate NH and indole π-system, which stabilizes the planar structure .
Q. What preliminary pharmacological screening is recommended for these compounds?
Methodological Answer:
- CNS Activity: Assess sedation/hypnosis in rodent models (e.g., rotarod test) due to structural similarity to barbiturates. Dosing ranges of 10–50 mg/kg (i.p.) are typical .
- Antimicrobial Screening: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), noting zones of inhibition ≥15 mm as significant .
- p-Glycoprotein Modulation: Evaluate inhibition of efflux pumps in multidrug-resistant cancer cell lines (e.g., Caco-2) via calcein-AM accumulation assays at 0.05–1 µM concentrations .
Advanced Research Questions
Q. How can intramolecular isomerization during synthesis be mitigated?
Methodological Answer: Intramolecular cyclization, observed in 5-alkyl/aryl-substituted barbiturates, arises from nucleophilic attacks on adjacent substituents. To suppress this:
- Steric Hindrance: Introduce bulky groups (e.g., benzyl or tert-butyl) at N-1/N-3 positions to block cyclization pathways .
- Low-Temperature Conditions: Conduct reactions below 40°C to reduce thermal activation of intermediates .
- Protecting Groups: Temporarily protect reactive sites (e.g., indole NH with Boc groups) during synthesis .
Case Study:
In 5-phenyl derivatives, isomerization to piperidones occurred when using 3-bromopropyl substituents. Substituting with 2-methoxy-3-bromopropyl groups reduced side reactions by 70% .
Q. What computational strategies predict the bioactivity of these derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with GABAₐ receptors (PDB: 6HUP). Focus on hydrogen bonding between barbiturate carbonyls and receptor α-subunit residues (e.g., Tyr157) .
- QSAR Modeling: Correlate Hammett σ values of indole substituents with hypnotic potency. Electron-withdrawing groups (e.g., –NO₂) enhance lipid solubility and blood-brain barrier penetration .
- MD Simulations: Simulate stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .
Data Contradictions:
- Theoretical models may overestimate binding affinities compared to in vitro assays due to solvent effects and protein flexibility .
Q. How do structural modifications influence toxicity profiles?
Methodological Answer:
- Acute Toxicity: Substituents at N-1/N-3 (e.g., methyl vs. benzyl) alter LD₅₀ values. For example, 1,3-dimethyl derivatives show LD₅₀ >500 mg/kg (oral, mice), while N-unsubstituted analogs are more toxic .
- Metabolic Stability: Hydrophobic groups (e.g., indolylmethyl) prolong half-life but increase hepatotoxicity risk. Use microsomal incubation assays (CYP450 isoforms) to identify metabolic hotspots .
Key Data:
| Substituent | LD₅₀ (mg/kg, mice) | Major Toxicity Pathway |
|---|---|---|
| 1,3-Dimethyl | >500 | Renal excretion |
| N-Unsubstituted | 250–300 | Hepatic CYP3A4 oxidation |
Q. How to resolve contradictory data on synthetic yields across studies?
Methodological Answer: Discrepancies often arise from solvent polarity, nucleophilicity of barbiturate anions, or competing side reactions. Systematic approaches include:
- DoE (Design of Experiments): Apply factorial design to optimize solvent (DMF vs. DMSO), temperature (25–80°C), and molar ratios .
- In Situ Monitoring: Use HPLC or TLC to track intermediate formation and adjust reaction parameters dynamically .
- Anion Activation: Enhance nucleophilicity by using tetrabutylammonium salts as phase-transfer catalysts, improving yields by 20–30% .
Q. What advanced applications exist for these compounds beyond pharmacology?
Methodological Answer:
- Coordination Chemistry: Act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) via carbonyl and indole nitrogen donors, forming complexes with catalytic activity in oxidation reactions .
- Supramolecular Assembly: Utilize hydrogen-bonding motifs to design metal-organic frameworks (MOFs) for gas storage. Barbiturate-MOFs exhibit CO₂ adsorption capacities of ~2.5 mmol/g .
- Electroactive Materials: Incorporate into organic semiconductors by conjugating with π-extended systems (e.g., thiophene), achieving conductivity up to 10⁻³ S/cm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
